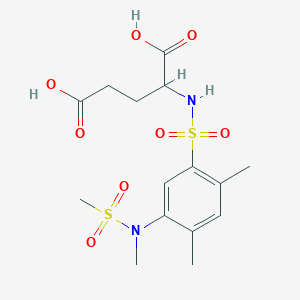

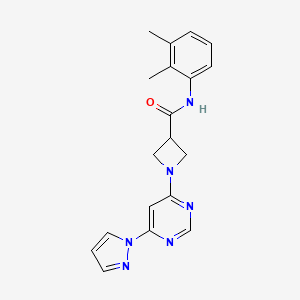

![molecular formula C16H10ClFN4OS2 B2722871 7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1207017-18-2](/img/structure/B2722871.png)

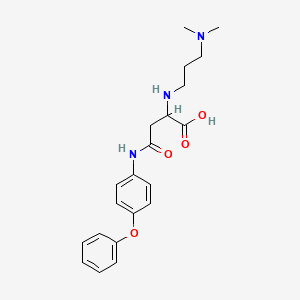

7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” is a chemical compound with the molecular formula C16H10ClFN4OS2 and a molecular weight of 392.85. It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Synthesis Analysis

This compound was synthesized as part of a series of small molecules designed to inhibit CDK2, a target for cancer treatment . The synthesis involved the design of new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds and the thioglycoside derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core, with a 2-thienyl group and a 2-chloro-6-fluorobenzylthio group attached. Further structural analysis would require more specific information or computational modeling.Aplicaciones Científicas De Investigación

Regioselective Synthesis and Modification

- Regioselective Synthesis : Novel pyrazolo[1,5-a]-[1,3,5]-triazines were synthesized via efficient reactions, demonstrating the compound's utility as a scaffold for developing new chemical entities with potential biological activities (Insuasty et al., 2006).

- Fluorination Techniques : Fluorinated derivatives of benzo[1,2,4]triazin-7-ones, achieved through regioselective fluorination, underline the adaptability of triazine cores in synthesizing compounds with modified electronic properties for further research applications (Mirallai et al., 2019).

Biological Activities

- Anticancer Potential : The synthesis of pyrano[1,2,3]triazine derivatives and their evaluation against liver cancer cell lines illustrate the triazine derivatives' potential in developing novel anticancer agents (Ouf et al., 2014).

- Cytotoxic Activities : New fused triazine derivatives based on 6-methyl-3-thioxo-[1,2,4]triazin-5-one were screened for cytotoxic activities against human cancer cell lines, indicating their significance in medicinal chemistry for cancer treatment (El-All et al., 2016).

Chemical Transformations and Reactivity

- Chemical Transformations : Studies on 7-fluoroalkyl-4,7-dihydroazolo[5,1-c][1,2,4]triazines interacting with hydrazides and thiosemicarbazide to form new compounds through triazine ring opening highlight the chemical versatility and reactivity of the triazine ring system (Saloutin et al., 2006).

Mecanismo De Acción

Direcciones Futuras

The compound shows promise as a CDK2 inhibitor and potential cancer treatment . Future research could involve further testing of its biological activity, potential side effects, and efficacy in comparison to other CDK2 inhibitors. It could also involve the development of methods to synthesize the compound more efficiently or with fewer byproducts .

Propiedades

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN4OS2/c17-10-3-1-4-11(18)9(10)8-25-16-20-19-15(23)13-7-12(21-22(13)16)14-5-2-6-24-14/h1-7H,8H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHOPCFBAWKASR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

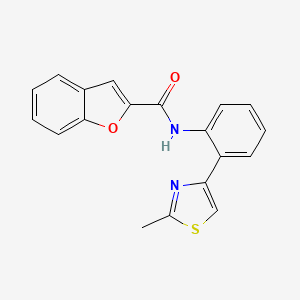

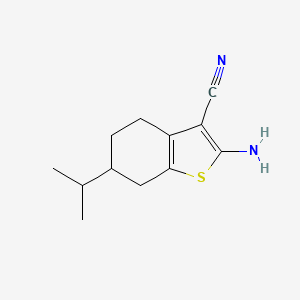

![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)

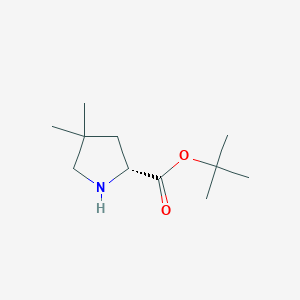

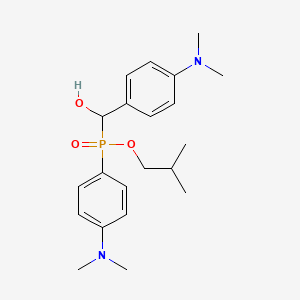

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)

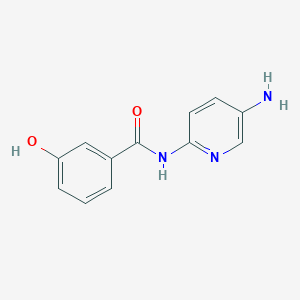

![[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2722806.png)

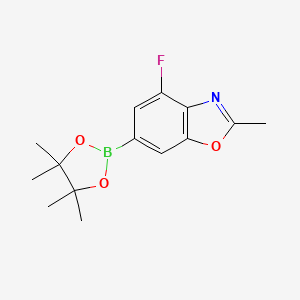

![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)